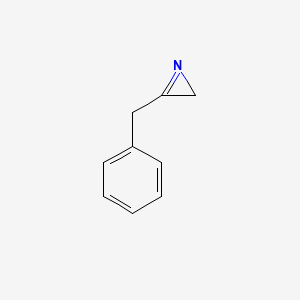

3-Benzyl-2H-azirine

説明

Structure

3D Structure

特性

IUPAC Name |

3-benzyl-2H-azirine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-4-8(5-3-1)6-9-7-10-9/h1-5H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXFOHGTBYBVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50671926 | |

| Record name | 3-Benzyl-2H-azirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18709-44-9 | |

| Record name | 3-Benzyl-2H-azirene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50671926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Benzyl 2h Azirine and Derivatives

Regioselective and Stereoselective Synthesis Strategies

The synthesis of 2H-azirines, particularly those with controlled stereochemistry, has been a significant area of research. Several methodologies have been developed to efficiently assemble these strained heterocycles, often leveraging the reactivity of specific functional groups or employing sophisticated catalytic systems.

Neber Rearrangement and its Modern Asymmetric Variants

The Neber rearrangement, a classical method for azirine synthesis, typically involves the base-mediated rearrangement of ketoxime derivatives, often O-sulfonated or O-acylated, to form 2H-azirines researchgate.netresearchgate.netresearchgate.net. This transformation proceeds through an intermediate nitrene or nitrenoid species. Modern advancements have refined this approach, enabling the synthesis of trifluoromethyl-substituted azirines from aryl/alkyl-2,2,2-trifluoroethylketoximes using bases like triethylamine (B128534) researchgate.net. Furthermore, the development of asymmetric variants has been crucial for accessing enantiomerically enriched azirines. Organocatalytic approaches, employing chiral thioureas or other bifunctional catalysts, have demonstrated success in the enantioselective Neber reaction of β-ketoxime sulfonates, yielding 2H-azirine carboxylic esters with high enantiomeric excess (ee) nih.gov. Similarly, chiral spirooxindole 2H-azirines have been synthesized through organocatalytic asymmetric Neber reactions of isatin (B1672199) ketoximes rsc.org. These asymmetric methodologies are vital for controlling the stereochemistry at the azirine ring, which is critical for subsequent stereoselective transformations.

Photochemical and Thermal Isomerization Routes

Photochemical and thermal methods offer powerful pathways to 2H-azirines, often involving the rearrangement or decomposition of readily available precursors. Isoxazoles, for instance, are known to undergo photochemical isomerization to oxazoles via 2H-azirine intermediates, a process initiated by N-O bond cleavage to form vinylnitrene diradicals, which then cyclize aip.orgacs.org. This pathway is particularly relevant for generating strained 2H-azirines from isoxazole-5(4H)-ones through energy transfer (EnT)-catalyzed ring opening and decarboxylation acs.org.

Vinyl azides are another pivotal class of precursors, readily undergoing thermolysis or photolysis to yield 2H-azirines, typically via vinyl nitrene intermediates rsc.orgresearchgate.netnih.govresearchgate.net. The seminal work by Smolinsky in 1961 demonstrated the pyrolysis of α-phenyl vinyl azide (B81097) to produce 2-phenylazirine (B8446085) nih.gov. These methods are often high-yielding and can be applied to synthesize various substituted azirines, including those with aryl substituents, which are precursors to the 3-benzyl-2H-azirine scaffold. Thermal isomerization of 2-vinylaziridines has also been studied, with the product distribution depending on the substituents present cdnsciencepub.com.

Decomposition of Vinyl Azides and Related Precursors

The decomposition of vinyl azides remains a cornerstone in 2H-azirine synthesis researchgate.netresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.netscispace.comresearchgate.net. This process can occur via thermolysis or photolysis, leading to the extrusion of molecular nitrogen (N₂) and the formation of highly reactive vinyl nitrene intermediates rsc.orgresearchgate.net. These vinyl nitrenes can then undergo intramolecular cyclization to form the strained three-membered 2H-azirine ring rsc.org. Alternatively, vinyl azides can directly decompose with simultaneous ring closure rsc.org. The versatility of vinyl azides allows for the introduction of various substituents, making them ideal precursors for synthesizing a diverse range of 2H-azirines, including phenyl-substituted analogues relevant to this compound. Metal-catalyzed decomposition pathways, for instance, can lead to iminyl metal radicals or iminyl metal complexes, which further participate in heterocycle formation rsc.orgnih.gov.

Oxidative Cyclization of Enamines and Analogous Pathways

The oxidative cyclization of enamines represents a direct and often mild route to 2H-azirines researchgate.netresearchgate.netorganic-chemistry.orgacs.orgresearchgate.netacs.org. This methodology typically involves the use of oxidants such as molecular iodine (I₂) or hypervalent iodine reagents like phenyliodine(III) diacetate (PhIO) organic-chemistry.orgresearchgate.netacs.org. The iodine-mediated oxidative cyclization of enamines is particularly attractive due to its transition metal-free nature, mild reaction conditions, and scalability researchgate.net. For instance, enamines can be converted to 2H-azirines through reactions with PhIO in trifluoroethanol, involving an initial oxidative trifluoroethoxylation followed by azirination acs.org. These methods provide efficient access to various 2H-azirine derivatives, including those bearing aryl substituents.

Ring Contraction Reactions of Isoxazoles and Oxazaphospholes

Ring contraction of five-membered heterocycles, such as isoxazoles and oxazaphospholes, is a well-established strategy for synthesizing 2H-azirines researchgate.netresearchgate.netaip.orgacs.orgresearchgate.netdiva-portal.orgufl.eduresearchgate.netnih.gov. Thermal or photochemical treatment of isoxazoles can lead to ring contraction, often via vinylnitrene intermediates, forming azirines aip.orgufl.edu. Metal catalysis has significantly advanced this area, with iron(II) salts catalyzing the isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides, which are versatile intermediates for further functionalization ufl.edumdpi.com. Rhodium and iridium catalysts have also been employed for the ring contraction of isoxazoles and isoxazolones, respectively, often involving decarboxylation steps to yield 2H-azirines acs.orgnih.govnih.gov. For example, iridium-catalyzed decarboxylative ring contraction of isoxazol-5(4H)-ones provides an efficient and environmentally benign route to 2H-azirines nih.gov. These methods are particularly useful for preparing azirine-2-carboxylic acid derivatives.

Radical Addition and Cyclization Approaches Involving Alkynes

Radical chemistry, often in conjunction with alkynes, offers alternative pathways for constructing the azirine ring researchgate.netresearchgate.netnih.govmdpi.com. While many radical reactions involving alkynes and azirines focus on the transformations of azirines (e.g., cycloadditions with alkynes to form pyrroles thieme-connect.comresearchgate.net), some strategies utilize alkynes as components in radical cyclization sequences that lead to azirine formation. For instance, general radical addition and cyclization approaches involving alkynes are recognized as methods for azirine synthesis researchgate.net. These methods often involve the generation of radical intermediates that undergo intramolecular cyclization to form the strained three-membered ring.

Compound List

this compound

2H-azirine

3-Aryl-2H-azirine

2-Phenylazirine

Trifluoromethyl-substituted azirines

2H-azirine-2-carboxylic acid derivatives

2H-azirine-2-carbonyl chlorides

2H-azirine-2-carboxylates

2H-azirine-2-carboxamides

2H-azirine-2-carbonyl azides

3-Amino-2H-azirines

N-unprotected α-halo amino acid

3-Phenyl-2H-azirine

2,3-Diphenyl-2H-azirine

2-Methyl-3-phenyl-2H-azirine

2,3-Dipropyl-2H-azirine

9-Azabicyclo[6.1.0]non-1-ene

3-tert-Butyl-2-(methylthio)-2-(methylsulfonyl)-2H-azirine

2-Aryl-2H-azirines

2-Halo-2H-azirine-2-carboxylic acid esters

2-Halo-2H-azirine-2-carboxylic acid amides

5-Chloroisoxazoles

Isoxazole-5(4H)-ones

Vinyl azides

α-Phenyl vinyl azide

Enamines

Isoxazoles

Oxazaphospholes

Ketoximes

β-Ketoxime sulfonates

3-O-sulfonyl ketoxime

Isatin ketoxime

Spirooxindole 2H-azirines

Vinyl nitrenes

Iminyl radicals

Iminyl metal complexes

Nitrile ylides

Ketene imines

3-Oxazolines

Pyrroles

Indoles

Pyrazoles

Imidazoles

Thiazoles

Triazoles

Pyridines

Quinolines

Isoquinolines

Imidazo[1,2-a]pyridines

Piperidines

Pyrrolidines

Cyclopentanones

Pyrrolones

Pyrimidine-4,6-dicarboxylates

1,3-Diazabicyclo[3.1.0]hex-3-enes

Mechanistic Investigations of 3 Benzyl 2h Azirine Reactivity

Ring-Opening Mechanisms and Pathways

The inherent ring strain and the presence of a C=N double bond make 2H-azirines, including the 3-benzyl derivative, potent building blocks in organic synthesis. researchgate.net The selective opening of one of the three ring bonds is a key challenge and a focal point of mechanistic studies. researchgate.net This selectivity allows 2H-azirines to function as versatile synthons, for instance as an N-C=C synthon in annulation reactions. nih.govnih.gov The mode of ring-opening dictates the nature of the resulting intermediate and, consequently, the final product.

Cleavage of the C2-C3 bond in the 2H-azirine ring is a well-established pathway, particularly under photochemical conditions. conicet.gov.arnih.gov This cleavage event leads to the formation of a nitrile ylide, a versatile 1,3-dipole. nih.gov For example, photoinduced (3+2) cycloaddition reactions of 2H-azirines proceed via the generation of nitrile ylides, which are formed through the C2-C3 azirine bond cleavage. nih.gov

Studies on various 2H-azirines have shown that C-C bond cleavage can be influenced by the wavelength of irradiation. For instance, photolysis of 3-methyl-2-(1-naphthyl)-2H-azirine with short-wavelength light (>300 nm) resulted in C-C bond cleavage to produce a nitrile ylide. researchgate.net This pathway is often considered the primary photochemical route for many 2H-azirines, leading to intermediates that are trapped by dipolarophiles. researchgate.net

While C-C cleavage is common, C-N bond cleavage represents another critical, albeit sometimes less frequent, reaction pathway. conicet.gov.arnih.gov The regioselectivity between C-C and C-N cleavage can be controlled by the reagents or reaction conditions. researchgate.net Photochemical C-N bond cleavage, once considered rare for aliphatic 2H-azirines, has been observed in molecules bearing two electron-withdrawing substituents on the ring. conicet.gov.arnih.gov This process is thought to occur via the triplet state. conicet.gov.arnih.gov

The choice of catalyst can also dictate the site of bond cleavage. In a nickel-catalyzed C-H coupling reaction, chiral aziridines underwent cleavage of the benzylic C-N bond with inversion of configuration, suggesting an SN2-type nucleophilic ring-opening pathway. osaka-u.ac.jp Furthermore, theoretical studies on aziridinylmethyl radicals indicate that C-N cleavage is kinetically favored over C-C cleavage. stackexchange.com Wavelength-dependent photochemistry has also been demonstrated, where long-wavelength irradiation (366 nm) of a naphthyl-substituted 2H-azirine exclusively yielded products from C-N bond cleavage. researchgate.net

The cleavage of the N1-C3 bond is a key step in several metal-catalyzed annulation and cycloaddition reactions. In the nickel(II)-catalyzed synthesis of 1H-benzo wikipedia.orgbeilstein-journals.orgthieno[3,2-b]pyrroles, 3-aryl-2H-azirines function as annulation reagents, and the reaction mechanism proceeds through the opening of the azirine ring across the N–C3 bond. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net This process involves the nucleophilic addition of a Ni-enolate to the azirine C=N bond, followed by cyclization and the subsequent N1-C3 bond cleavage. nih.govbeilstein-journals.orgbeilstein-journals.org Similarly, the Fe(III)-catalyzed decarboxylative (3+2) cycloaddition of 2H-azirines to cyclic β-ketoacids also proceeds via N1–C3 azirine bond cleavage. nih.gov

| Catalyst | Reactant | Cleavage Type | Product Type | Reference |

| Ni(hfacac)₂ | 3-Aryl-2H-azirines, 3-hydroxybenzo[b]thiophene-3-carboxylic ester | N1-C3 | 1H-benzo wikipedia.orgbeilstein-journals.orgthieno[3,2-b]pyrroles | beilstein-journals.org, beilstein-journals.org |

| Fe(III) | 2H-azirines, cyclic β-ketoacids | N1-C3 | Cycloalkane-fused pyrroles | nih.gov |

Cleavage of the N1-C2 bond, while also observed, often points to a different mechanistic pathway compared to N1-C3 cleavage. For instance, in copper(II)-catalyzed (3+2) cycloaddition reactions of 2H-azirines with six-membered cyclic enols, the reaction proceeds as a formal cycloaddition via the N1-C2 azirine bond cleavage. nih.gov This method has been applied to prepare complex heterocyclic scaffolds like pyrrolo[3,2-c]quinolines and chromeno[3,4-b]pyrroles. nih.gov An IPrCuCl-catalyzed reaction also showed evidence of N-C2 bond cleavage, suggesting a mechanism likely involving free radical intermediates, which contrasts with the N-C3 cleavage observed under different catalytic conditions. beilstein-journals.org

The generation of nitrile ylides is one of the most significant reactions of 2H-azirines. These reactive intermediates are 1,3-dipoles and are typically formed through the photochemical or thermal cleavage of the azirine's C-C bond. wikipedia.orgresearchgate.net The photochemical ring-opening of 3-phenyl-2H-azirine has been used to generate its corresponding nitrile ylide, which was subsequently studied by FTIR in a nitrogen matrix. These studies confirmed the allene-like, linear structure of the nitrile ylide's -C=N+=C skeleton. osti.gov

Once generated, nitrile ylides readily participate in 1,3-dipolar cycloaddition reactions with a variety of dipolarophiles such as electron-deficient alkenes, alkynes, and carbonyl compounds to form five-membered rings like pyrrolines. wikipedia.org This transformation is a cornerstone of 2H-azirine chemistry, providing a powerful tool for constructing diverse nitrogen-containing heterocycles. researchgate.net

Reaction Mechanisms in Cycloaddition and Annulation

2H-azirines, including 3-benzyl-2H-azirine, are valuable reagents in cycloaddition and annulation reactions for building complex heterocyclic systems. These reactions often proceed through ring-opening mechanisms that generate reactive intermediates.

In [3+2] cycloaddition reactions, the azirine acts as a three-atom component. A prominent mechanism involves the initial ring-opening of the azirine to a nitrile ylide, which then reacts with a two-atom component (the dipolarophile). nih.gov This approach is highly atom-economical for synthesizing five-membered rings.

Metal-catalyzed annulation reactions offer another powerful synthetic strategy. A plausible mechanism for the Ni(II)-catalyzed annulation of 3-aryl-2H-azirines involves the nucleophilic addition of a nickel-enolate to the C=N bond of the azirine. nih.govbeilstein-journals.orgbeilstein-journals.org This is followed by a cyclization step and subsequent ring-opening of the aziridine (B145994) intermediate, leading to the final [3+2] cycloaddition product. nih.govbeilstein-journals.org This annulation proceeds via the cleavage of the azirine N–C3 bond. nih.govbeilstein-journals.orgbeilstein-journals.org Copper-catalyzed reactions have also been developed, which proceed via N1-C2 bond cleavage to afford pyrroline-annulated products. nih.gov These cycloaddition reactions are generally understood to follow a one-step mechanism under kinetic control. nih.gov

| Reaction Type | Catalyst | Key Intermediate | Mechanistic Steps | Product | Reference |

| [3+2] Cycloaddition | Photoinduced | Nitrile Ylide | C-C cleavage → 1,3-dipolar cycloaddition | Pyrrolines, Benzo[f]isoindole-4,9-diones | , nih.gov |

| [3+2] Annulation | Ni(hfacac)₂ | Ni-enolate adduct | Nucleophilic addition → cyclization → N1-C3 ring opening | Benzo wikipedia.orgbeilstein-journals.orgthieno[3,2-b]pyrroles | beilstein-journals.org, nih.gov, beilstein-journals.org |

| [3+2] Cycloaddition | Cu(II) | N/A | N1-C2 azirine bond cleavage | Pyrrolo[3,2-c]quinolines | nih.gov |

Protonation and Lewis Acid Activation Effects on Reactivity

The reactivity of the 2H-azirine ring, including in this compound, can be significantly enhanced through activation by protonation or coordination with Lewis acids. These activators coordinate to the lone pair of electrons on the nitrogen atom, increasing the electrophilicity of the azirine ring and making it more susceptible to nucleophilic attack and other transformations.

Protonation is a key activation step, particularly for reactions involving nucleophiles. nih.gov For instance, while 3-aryl-2H-azirines react with strong acids like carboxylic acids, this often requires elevated temperatures, such as refluxing in benzene, to facilitate the reaction. nih.gov The protonation of the azirine nitrogen initiates ring-opening, enabling the addition of the nucleophile. nih.gov

Lewis acids offer a more versatile and often milder way to activate the 2H-azirine ring. Coordination of a Lewis acid to the nitrogen atom enhances the ring's reactivity towards various transformations, including nucleophilic additions and cycloaddition reactions. diva-portal.orgdiva-portal.org This activation can lead to shorter reaction times and lower required temperatures compared to purely thermal conditions. diva-portal.org For example, the Diels-Alder reaction between 2H-azirines and various dienes can be effectively catalyzed by Lewis acids. diva-portal.orgdiva-portal.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand how Lewis acid coordination affects the stability and reactivity of the 2H-azirine system. diva-portal.orgdiva-portal.org These studies help to elucidate the nature of the activated azirine-Lewis acid complex and its subsequent reaction pathways. The choice of Lewis acid can be critical; for instance, BF₃·Et₂O has been used to promote nucleophilic additions to 3-aryl-2H-azirines. diva-portal.org The activation makes the C=N bond more susceptible to attack, facilitating reactions that might otherwise be sluggish or require harsh conditions.

Radical Pathways and Single-Electron Transfer Mechanisms

Beyond ionic pathways, the reactivity of this compound can also be governed by radical intermediates and single-electron transfer (SET) mechanisms. These pathways open up unique avenues for functionalization that are distinct from the transformations initiated by acid activation.

The involvement of radical intermediates in reactions of 2H-azirine derivatives has been investigated. researchgate.net For instance, in certain cyclodimerization reactions of 2H-azirine-2-carboxylates, experiments with radical inhibitors and initiators were conducted to probe the mechanism. researchgate.net The use of a radical scavenger like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) was found to suppress product formation, suggesting the involvement of radical species. researchgate.net Conversely, radical initiators such as 2,2-azobis(2-methylpropionitrile) (AIBN) accelerated the reaction. researchgate.net

Single-electron transfer is another key mechanism for initiating reactions of 2H-azirines. Photoinduced SET, for example, can be used to generate reactive intermediates from the azirine ring. The cycloaddition of 2H-azirines with alkynes to form pyrrole (B145914) derivatives can be photocatalyzed, proceeding through a photoinduced single-electron oxidation of the 2H-azirine. This SET process generates a radical cation intermediate, which then engages in the subsequent steps of the cycloaddition. Such photocatalytic methods are often advantageous as they can be metal-free and proceed under mild conditions.

The susceptibility of related benzylamine (B48309) structures to SET-initiated reactions further supports the potential for such pathways with this compound. Synergistic catalysis involving both SET and hydrogen atom transfer (HAT) has been used for the Csp³–H arylation of benzylamines, demonstrating that benzylic positions are reactive sites under these conditions. While direct studies on this compound are specific, the principles from related systems suggest that the benzyl (B1604629) group could play a role in mediating or participating in radical and SET processes.

Advanced Chemical Transformations and Synthetic Applications of 3 Benzyl 2h Azirine

Cycloaddition Reactions and Heterocycle Synthesis

The cycloaddition reactions involving 2H-azirines, including 3-benzyl-2H-azirine, are powerful tools for constructing various nitrogen-containing heterocycles. These reactions often proceed via ring-opening mechanisms, generating reactive intermediates such as azomethine ylides or nitrile ylides, which then participate in concerted or stepwise cycloaddition pathways. The specific reaction partner and catalytic conditions dictate the outcome, leading to diverse heterocyclic scaffolds.

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are a prominent class of transformations involving 2H-azirines. In these reactions, the azirine, acting as a three-atom component, reacts with a two-atom component (a 1,3-dipole or its equivalent) to form a five-membered ring. This approach is highly atom-economical and offers a direct route to complex molecular architectures.

2H-Azirines can undergo [3+2] cycloaddition reactions with quinones, often under visible light irradiation and in the presence of a photocatalyst. This methodology provides access to fused heterocycles, such as benzo[f]isoindole-4,9-diones. The reaction typically involves a tandem [3+2] cyclization followed by oxidative aromatization, often utilizing molecular oxygen. Research has shown that this process can be efficient, yielding the desired scaffolds under mild conditions. researchgate.netresearchgate.netbohrium.comuzh.ch

The cycloaddition of 2H-azirines with alkynes is a well-established route to pyrrole (B145914) derivatives. These reactions can be photocatalyzed, providing a metal-free and regioselective pathway. The mechanism often involves the photoinduced single-electron oxidation of the 2H-azirine, leading to ring opening and the formation of azomethine ylides or related radical species, which then add to the alkyne. This process can yield highly substituted pyrroles, with some applications demonstrating the synthesis of drug analogues. nih.govthieme-connect.comthieme-connect.combeilstein-journals.orggpgcpurola.ac.in

Visible-light-promoted [3+2] cycloaddition reactions between 2H-azirines and nitrosoarenes have been developed, leading to the synthesis of 2,5-dihydro-1,2,4-oxadiazole (B1627652) derivatives. These reactions utilize organic dye photocatalysts and employ nitrosoarenes as efficient radical acceptors. The process is considered green and effective for constructing these biologically relevant heterocyclic systems. researchgate.netresearchgate.netnih.gov

The reaction of 2H-azirines with cyclic β-ketoacids, catalyzed by iron(III), offers a route to pyrrole derivatives through a formal [3+2] cycloaddition. This transformation involves a decarboxylative process, where the β-ketoacid acts as an enolate equivalent, coupling with the azirine. This method has been shown to be effective for synthesizing various substituted and fused pyrrole structures in moderate to excellent yields, and can be performed on a gram scale with low catalyst loading. nih.govresearchgate.netmdpi.comrsc.orgacs.orgbeilstein-journals.orgsemanticscholar.org

2H-Azirines can participate in [3+2] cycloaddition reactions with isocyanides, often mediated by Lewis acids such as ZnCl2. These reactions can be part of multicomponent reactions, such as the Joullié–Ugi reaction, leading to the formation of highly functionalized N-acylaziridine-2-carboxamide derivatives. The protocol allows for diastereoselective synthesis and has been extended to include phosphorylated azirines, yielding N-acylaziridine phosphonates. researchgate.netcore.ac.ukmdpi.comacs.orgacs.org

Table 1: Representative [3+2] Cycloaddition Reactions of 2H-Azirines

| Reaction Partner | Catalyst/Conditions | Product Class | Key Features | References |

| Quinones | Visible light, photocatalyst | Benzo[f]isoindole-4,9-diones | Tandem [3+2] cyclization/oxidative aromatization, mild conditions, molecular oxygen used. | researchgate.netresearchgate.netuzh.ch |

| Activated Alkynes | Visible light, photocatalyst (metal-free) | Pyrroles | Redox-neutral, regioselective, metal-free route to highly substituted pyrroles. | thieme-connect.combeilstein-journals.orggpgcpurola.ac.in |

| Nitrosoarenes | Visible light, organic dye photocatalyst | 2,5-Dihydro-1,2,4-oxadiazoles | Green method, nitrosoarenes as radical acceptors. | researchgate.netnih.gov |

| Cyclic β-Ketoacids | Fe(III) catalyst | Pyrroles | Decarboxylative cycloaddition, formation of substituted and fused pyrroles, gram-scale synthesis possible. | nih.govresearchgate.netmdpi.comrsc.org |

| Isocyanides | ZnCl2 catalyst (Joullié–Ugi reaction) | N-Acylaziridine-2-carboxamides, N-acylaziridine phosphonates | Diastereoselective synthesis, multicomponent reaction, access to diverse functionalized derivatives. | core.ac.ukmdpi.comacs.org |

Compound List:

this compound

2H-Azirine

3-Aryl-2H-azirine

3-Phenyl-2H-azirine

2,3-Diphenyl-2H-azirine

2-Methyl-3-phenyl-2H-azirine

3-Alkyl-2H-azirine

3-Carboxyl-2H-azirine

Benzyl (B1604629) 2H-azirine-3-carboxylate

3-Aryl-2H-azirine-2-carboxylate

3-Amino-2H-azirine

3-Amino-2-benzyl-2-phenyl-2H-azirine

2H-Azirine-2-carboxylic acid derivatives

Dimethyl 3-phenyl-2H-azirine-2,2-dicarboxylate

3-Aryl-2H-azirine-2,2-dicarboxylic acids

3-Aryl-2H-azirine-2,2-dicarbonyl dichlorides

3-Aryl-5-chloroisoxazole-4-carbonyl chlorides

Methyl 5-methoxy-3-phenylisoxazole-4-carboxylate

Vinyl azides

Quinones

Alkynes

Nitrosoarenes

Cyclic β-Ketoacids

Isocyanides

Enones

Chalcones

1,4-Benzoquinones

1,4-Naphthoquinones

Enols

Cyclic diazo compounds

Fulvenes

N-Benzylmaleimide

Tetramic acids

Tetronic acids

Thiotetronic acids

Cyclopentadiene

Cyclohexa-1,3-diene

2,3-Dimethylbuta-1,3-diene

Danishefsky's diene

Nitroalkenes

Arynes

2,4,6-Triarylpyrylium salts

Huisgen Zwitterions

Azodicarboxylates

Phosphines

Carboxylic acids

Aldehydes

Nitriles

Imines

Azidoquinones

Amines

1,2,4-Oxadiazoles

Pyrrolidines

Imidazoles

1,4-Benzodiazepines

Pyrimidines

1,2,4-Triazines

Ring Expansion Reactions to N-Heterocycles

Synthesis of Imidazolesntu.edu.sgresearchgate.net

Research indicates that 2H-azirines, including derivatives like this compound, can participate in reactions leading to imidazole (B134444) formation. Specifically, the dimerization of azirines promoted by Lewis acids, such as FeCl₂, has been reported to yield 2H-imidazoles or 3,5-disubstituted pyridazines. This process is thought to involve an azirine intermediate with a radical structure.

Table 1: Formation of Imidazoles from Azirine Dimerization

| Reactant (Azirine) | Catalyst | Product Class | Notes | Citation |

| 3-Substituted 2H-azirines | FeCl₂ | 2H-Imidazoles | Dimerization reaction | ntu.edu.sg |

Formation of 1,4-Diazepine Derivativesntu.edu.sgresearchgate.net

While direct synthesis of 1,4-diazepine derivatives from this compound is not extensively detailed in the provided search results, related azirine chemistry suggests potential pathways. For instance, reactions involving azirines with nucleophiles can lead to ring-opening and subsequent cyclization. In some cases, reactions of phenyl-2-methyl-3-azirine have been noted to produce diazepinones, implying that similar transformations might be achievable with other substituted 2H-azirines under specific conditions.

Pyrimidine (B1678525) Synthesis and Derivatizationresearchgate.netuzh.ch

The provided literature does not directly detail the synthesis of pyrimidines from this compound. However, broader research on nitrogen-containing heterocycles indicates that azirines can serve as precursors in complex synthetic routes. For example, pyrimidine derivatives have been synthesized through Michael addition reactions involving nitroalkenes and pyrimidines, followed by subsequent transformations. While not a direct application of this compound, this highlights the potential for azirine chemistry to be integrated into pyrimidine synthesis pathways.

Morpholine (B109124) Derivatives

Information regarding the direct synthesis of morpholine derivatives specifically from this compound is not explicitly present in the search results. However, azirines are known to undergo various ring-opening and cycloaddition reactions that can lead to diverse heterocyclic structures. The formation of morpholine derivatives typically involves reactions with bifunctional nucleophiles or cyclization of appropriately substituted acyclic precursors. Further research would be needed to establish specific routes from this compound to morpholine scaffolds.

Benzoxazepine Scaffolds

The synthesis of benzoxazepine scaffolds from this compound is not directly detailed in the provided search snippets. However, azirines are versatile building blocks that can participate in cycloaddition reactions. For instance, reactions involving azirines and other cyclic systems can lead to the formation of fused or bridged heterocyclic structures. The construction of benzoxazepine systems typically involves ring expansion or cyclization strategies, which may be achievable through specific transformations of this compound or its derivatives, though specific examples are not provided.

Nucleophilic Additions and Substitutionsntu.edu.sgresearchgate.net

This compound, like other 2H-azirines, is susceptible to nucleophilic attack, which typically occurs at the C2 or C3 position, leading to ring opening. This reactivity makes it a valuable synthon for constructing more complex molecules. Lewis acids can activate the azirine ring, promoting nucleophilic additions and cycloaddition reactions.

Reaction with Carboxylic Acids and Amino Acidsntu.edu.sgresearchgate.net

The reaction of 2H-azirines with carboxylic acids has been investigated, leading to the formation of N-acylaziridine-2-carboxamide derivatives through a Joullié–Ugi three-component reaction catalyzed by ZnCl₂. These reactions can proceed with high yields and offer a route to functionalized aziridines.

The reaction of this compound with carboxylic acids and related species can lead to ring-opened products or N-acylaziridines. For example, reactions with activated carboxylic acid esters or anhydrides can yield oxazolines. When reacting with benzoic acid at elevated temperatures, the primarily formed aziridine (B145994) intermediate can open to give benzamide (B126) derivatives.

While direct reactions with amino acids are not explicitly detailed, the general reactivity of azirines with nucleophiles suggests that amino acids could potentially react with this compound. Such reactions could involve nucleophilic attack by the amino or carboxyl group, leading to ring-opened products or more complex heterocyclic structures, depending on the reaction conditions and the specific amino acid used.

Table 2: Nucleophilic Additions of this compound with Carboxylic Acid Derivatives

| Reactant (this compound Derivative) | Nucleophile/Reagent | Reaction Type | Product Class | Yield Range | Notes | Citation |

| 2H-azirines | Carboxylic Acids | Joullié–Ugi reaction | N-Acylaziridine-2-carboxamides | Up to 82% | ZnCl₂ catalyzed | |

| 3-Phenyl-2H-azirine | Benzoic Acid | Nucleophilic addition/ring opening | Benzamide derivatives | Not specified | Reaction at 80°C | |

| 2H-azirines | Activated Carboxylic Acid Esters/Anhydrides | Nucleophilic addition | Oxazolines | 20-80% | Formation of 5-alkoxy-3-oxazolines |

Compound List:

this compound

2H-Imidazoles

3,5-Disubstituted Pyridazines

1,4-Diazepine Derivatives

Diazepinones

Morpholine Derivatives

Benzoxazepine Scaffolds

N-Acylaziridine-2-carboxamides

Oxazolines

Benzamide derivatives

Addition of Organolithium Reagents

The reaction of 2H-azirines with organolithium reagents represents a significant pathway for generating functionalized aziridines and other complex organic molecules. Research indicates that these additions can proceed with notable stereoselectivity, particularly when organolithium compounds are added to substituted 2H-azirines like 2,3-diphenyl-2H-azirine nih.gov. For instance, the addition of phenyllithium (B1222949) (PhLi) to 2,3-diphenyl-2H-azirine has been reported to yield 2,2,3-triphenylaziridine in 62% yield beilstein-journals.org. Furthermore, the addition of hexylithium (HexLi) or isopropyllithium (B161069) (iBuLi) to 2,3-diphenyl-2H-azirine has demonstrated full diastereoselectivity, favoring products derived from attack on the less hindered face of the azirine ring, leading to yields of 52% and 45% respectively nih.govbeilstein-journals.org. These reactions are often facilitated by specific solvents, with toluene (B28343) being an exception for compatibility with reactive alkali organometals in flow procedures nih.gov. The exploration of these reactions highlights the potential for controlled synthesis of valuable aziridine motifs nih.govbeilstein-journals.orgsmolecule.com.

Table 1: Reactions of 2,3-Diphenyl-2H-azirine with Organolithium Reagents

| Organolithium Reagent | Product | Yield | Diastereoselectivity | Reference |

| Phenyllithium (PhLi) | 2,2,3-Triphenylaziridine | 62% | Not specified | nih.govbeilstein-journals.org |

| Hexylithium (HexLi) | 3-Hexyl-2,2-diphenylaziridine | 52% | Full | nih.govbeilstein-journals.org |

| Isopropyllithium (iBuLi) | 3-Isopropyl-2,2-diphenylaziridine | 45% | Full | nih.govbeilstein-journals.org |

Reactions with Nitrogen Nucleophiles (e.g., Primary Amines, Amides, Heterocycles)

2H-Azirines are known to react with a variety of nitrogen nucleophiles, leading to diverse products through ring-opening and subsequent transformations. Reactions with primary amines, for example, can result in the formation of dihydro-pyrazinones, which may further oxidize to pyrazinones, particularly when azirines are monosubstituted at the C-2 position core.ac.uk. The mechanism often involves ring opening, re-cyclization, and loss of ethanol (B145695) core.ac.uk. 3-Amino-2H-azirines, being stronger bases and more reactive nucleophiles than their 3-aryl counterparts, can react with NH-acidic heterocycles if their pKa values are below 8 nih.goviucr.org. For instance, reactions with 3,3-disubstituted azetidine-2,4-diones (malonimides) in 2-propanol at room temperature have been shown to yield 1,4-diazepine derivatives iucr.org. These reactions typically require activation of the azirine, often through protonation at the ring nitrogen, to facilitate the nucleophilic attack core.ac.ukiucr.org.

Table 2: Reactions of 2H-Azirines with Nitrogen Nucleophiles

| Nucleophile Type | Example Nucleophile | 2H-Azirine Substrate Example | Product Type | Key Transformation/Observation | Reference |

| Primary Amines | Primary amino compounds | 3-Amino-2H-azirines | Heterocycles (e.g., Imidazoles) | BF3 or ZnCl2 catalysis can lead to imidazole formation. | nih.gov |

| Primary Amines | α-Aminoesters | Simple azirines | Dihydropyrazinones, Pyrazinones | Ring opening, re-cyclization, and loss of ethanol; oxidation of dihydropyrazinones to pyrazinones. | core.ac.uk |

| NH-acidic Heterocycles | Malonimides | 3-Amino-2H-azirines | 1,4-Diazepine derivatives | Reaction in 2-propanol at room temperature; requires azirine activation by protonation. | iucr.org |

| Amides | Sodium amidates | 3-Amino-2H-azirines | Imidazoles | BF3 catalysis leads to 4,4-disubstituted 5-amino-4H-imidazoles. | nih.gov |

C-H Functionalization and Derivatization

The inherent reactivity of 2H-azirines also permits direct functionalization of C-H bonds, offering pathways to novel derivatives. While specific literature directly detailing C-H functionalization of this compound itself is limited in the provided search results, general studies on azirines highlight their potential in this area. Transition-metal-catalyzed C-H activation is a broad field that has seen significant advancements, enabling the formation of C-C bonds. For example, iridium-catalyzed C-H borylation has been employed for the functionalization of heteroarenes, though specific applications to azirines are not detailed here diva-portal.org. Other research has explored C-H amination and aziridination of various substrates, including natural products, where aziridination can occur at electron-deficient alkenes, sometimes leading to subsequent ring cleavage and rearrangement nih.gov. The potential for C-H functionalization in azirines suggests a route to create highly substituted and complex molecules through direct modification of existing C-H bonds.

Transformations leading to Amino Acids and Derivatives

3-Amino-2H-azirines, in particular, are recognized as valuable building blocks for the synthesis of chiral α,α-disubstituted α-amino acids nih.goviucr.org. The "azirine/oxazolone method" is a key strategy that utilizes these azirines for the selective introduction of amino acid residues researchgate.netresearchgate.net. For instance, 2-benzyl-2-methyl-2H-azirin-3-amines have been employed as synthons for α-methylphenylalanine ((αMe)Phe), enabling the preparation of enantiomerically pure forms of this amino acid researchgate.net. The azirine ring can be opened and rearranged to form oxazolones, which then serve as intermediates in peptide synthesis iucr.orgresearchgate.net. This methodology allows for the construction of complex peptide structures, including tetrapeptide amides containing α,α-disubstituted α-amino acids researchgate.netresearchgate.net. The versatility of azirines in this context underscores their importance in constructing peptide backbones and unnatural amino acids.

Table 3: 3-Amino-2H-azirines in Amino Acid Synthesis

| 3-Amino-2H-azirine Derivative Example | Target Amino Acid Derivative | Synthetic Method / Key Intermediate | Outcome / Application | Reference |

| 2-Benzyl-2-methyl-2H-azirin-3-amines | (S)- and (R)-(αMe)Phe | Azirine/oxazolone method | Synthesis of enantiomerically pure α-methylphenylalanine residues | researchgate.net |

| N,N-disubstituted 3-amino-2H-azirines | α,α-disubstituted α-amino acids | Azirine/oxazolone method | Building blocks for peptide synthesis, including cyclic depsipeptides | nih.goviucr.orgresearchgate.net |

Compound List:

this compound

2,3-Diphenyl-2H-azirine

2,2,3-Triphenylaziridine

3-Hexyl-2,2-diphenylaziridine

3-Isopropyl-2,2-diphenylaziridine

3-Amino-2H-azirines

2-Benzyl-2-methyl-2H-azirin-3-amines

α-Methylphenylalanine ((αMe)Phe)

Malonimides

1,4-Diazepine derivatives

Dihydropyrazinones

Pyrazinones

Imidazoles

4,4-disubstituted 5-amino-4H-imidazoles

Computational and Spectroscopic Characterization of 3 Benzyl 2h Azirine Systems

Quantum Chemical Calculations (e.g., DFT, CCSD(T))

Quantum chemical calculations have become indispensable tools for elucidating the intricacies of molecular systems like 3-benzyl-2H-azirine. Methods such as Density Functional Theory (DFT) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) offer a balance of computational cost and accuracy for predicting molecular properties.

Theoretical calculations provide precise information about the three-dimensional arrangement of atoms in this compound. While specific computational studies exclusively on this compound are not abundant in the literature, data from related 3-aryl-2H-azirines and other substituted azirines allow for a reliable estimation of its structural parameters.

DFT calculations on similar 2H-azirine systems reveal a characteristically strained three-membered ring. The C2-N bond is a single bond, while the C3-N bond has double bond character (imine). The benzyl (B1604629) group at the C3 position influences the electronic distribution and geometry of the azirine ring.

Based on crystallographic data of a related compound, 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine, the bond lengths within the azirine ring are expected to be in the following ranges iucr.org:

N-C2 bond: approximately 1.57 Å

C2-C3 bond: approximately 1.48 Å

N=C3 bond: approximately 1.25 Å

The bond angles within the azirine ring are highly constrained due to its small size, deviating significantly from ideal values. The internal angles are all expected to be around 60°. The geometry of the benzyl substituent relative to the azirine ring will be determined by minimizing steric hindrance.

| Parameter | Expected Value |

|---|---|

| N-C2 Bond Length (Å) | ~1.57 |

| C2-C3 Bond Length (Å) | ~1.48 |

| N=C3 Bond Length (Å) | ~1.25 |

| Internal Ring Angles (°) | ~60 |

Computational methods are particularly powerful in mapping the potential energy surfaces of chemical reactions involving this compound. These studies help in understanding reaction mechanisms, predicting product formation, and identifying transient intermediates and transition states.

A key reaction of 2H-azirines is their thermal or photochemical ring-opening to form nitrile ylides. researchgate.net This process involves the cleavage of the C2-C3 bond. DFT and CASSCF calculations on 3-phenyl-2H-azirine have shown that the photochemical cleavage from the excited state is an ultrafast, non-adiabatic process. researchgate.net A similar pathway is anticipated for this compound.

Transition state theory combined with quantum chemical calculations can be used to determine the activation energies for various reactions. For instance, in cycloaddition reactions, where 2H-azirines can act as dienophiles, DFT calculations can elucidate the structures and energies of the transition states, providing insights into the stereoselectivity and regioselectivity of the reaction. oup.com Studies on ruthenium-catalyzed cycloadditions of 2,3-diphenyl-2H-azirine have utilized DFT to propose plausible reaction mechanisms. oup.com

The three-membered ring of 2H-azirines possesses significant ring strain, which is a major driver of their reactivity. The strain energy can be quantified computationally using homodesmotic or isodesmic reactions, where the number and types of bonds are conserved on both sides of the equation, thus isolating the strain energy of the cyclic system.

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide experimental data that complements computational findings, confirming the structure and electronic properties of this compound.

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR: The protons on the C2 carbon of the azirine ring are expected to appear at a relatively high field due to the shielding effect of the strained ring. In the case of ethyl this compound-2-carboxylate, the methylene (B1212753) protons of the benzyl group appear as a multiplet around 7.33 ppm, and the azirine ring proton is a singlet at 2.50 ppm. ntu.edu.sg The protons of the benzyl group will show characteristic signals in the aromatic region.

¹³C NMR: The carbon atoms of the azirine ring have distinct chemical shifts. The C2 carbon, being a saturated carbon in a strained environment, is expected to resonate at a relatively high field. The C3 carbon, part of the C=N double bond, will appear at a much lower field. For ethyl this compound-2-carboxylate, the C2 and C3 carbons appear at approximately 28.7 ppm and 160.9 ppm, respectively. ntu.edu.sg The benzyl group carbons will have their characteristic resonances.

¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the nitrogen environment. The nitrogen atom in the 2H-azirine ring is part of an imine functionality and is expected to have a chemical shift in the range typical for sp²-hybridized nitrogen atoms.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| ¹H (C2-H) | ~2.5 | Highly shielded proton on the azirine ring. |

| ¹H (Benzyl-CH₂) | ~4.1 | For the ethyl ester derivative. |

| ¹H (Aromatic) | 7.2-7.4 | Typical range for benzyl protons. |

| ¹³C (C2) | ~28-40 | Saturated carbon in a strained ring. |

| ¹³C (C3) | ~160-170 | Imine carbon. |

| ¹³C (Benzyl) | ~127-132 | Aromatic carbons. |

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the most prominent feature in the IR spectrum is the stretching vibration of the C=N double bond. For 3-aryl-2H-azirines, this absorption typically appears in the region of 1740-1785 cm⁻¹. uzh.ch The spectrum would also show characteristic absorptions for the C-H stretching of the aromatic and methylene groups of the benzyl substituent, as well as C-H stretching of the azirine ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=N (Azirine) | Stretching | 1740-1785 |

| Aromatic C-H | Stretching | ~3030 |

| Aliphatic C-H (CH₂) | Stretching | ~2925 |

| Aromatic C=C | Stretching | 1600, 1495, 1450 |

Raman Spectroscopy

Direct experimental Raman spectroscopic data for this compound is not extensively documented in the literature. However, significant insights can be drawn from studies on structurally analogous compounds, such as 2,3-diphenyl-2H-azirine. rsc.orgresearchgate.net Computational methods, particularly Density Functional Theory (DFT), have also been employed to predict the vibrational modes of such molecules, providing a valuable guide for spectral analysis. rsc.orgrsc.org

For 2,3-diphenyl-2H-azirine, a molecule with C₁ point group symmetry, all 72 of its vibrational modes are Raman-active. rsc.org Experimental Raman spectra, often acquired using a 785 nm laser to mitigate fluorescence, reveal several prominent bands that characterize the 2H-azirine system. researchgate.netresearchgate.net Key vibrational modes include:

Azirine Group Vibrations: A distinct mode around 149 cm⁻¹ is assigned to the azirine group twist (τ), while a band near 615 cm⁻¹ corresponds to an anti-symmetric stretch (νas) of the ring. researchgate.net

C=N Stretch: The characteristic imine (C=N) stretch of the azirine ring is observed at approximately 1747 cm⁻¹. researchgate.net

Phenyl Group Vibrations: Phenyl ring stretching and scissoring modes are prominent around 997 cm⁻¹ and 1602 cm⁻¹, respectively. researchgate.net

Quantum calculations using DFT (B3LYP/6-31G method) on the isolated 2,3-diphenyl-2H-azirine molecule have been used to assign these observed bands. rsc.org The pressure dependence of these Raman frequencies has also been studied, showing a continuous shift with increasing pressure, which indicates the preservation of the molecular structure up to at least 8 GPa. researchgate.net These findings for a closely related diaryl-substituted azirine provide a solid foundation for predicting the Raman spectrum of this compound, which would be expected to show characteristic peaks for the azirine ring C=N stretch, ring deformation modes, and vibrations associated with the benzyl substituent.

| Vibrational Mode | Approximate Frequency (cm⁻¹) in 2,3-diphenyl-2H-azirine |

| Azirine group twist (τ) | 149 |

| Azirine group anti-symmetric stretch (νas) | 615 |

| Phenyl stretch | ~997 |

| Phenyl scissoring | ~1602 |

| N=C stretch | 1747 |

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray crystallography is the definitive method for elucidating the three-dimensional structure of molecules, providing precise data on bond lengths, angles, and crystal packing. While a crystal structure for this compound itself is not available, extensive analysis of closely related derivatives, including 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine and various other substituted 2H-azirines, reveals consistent and characteristic features of the azirine ring. nih.govnih.goviucr.orgresearchgate.net

The study of 2,3-diphenyl-2H-azirine revealed a hexagonal crystal structure (space group P6₅) with interesting helical packing arrangements surrounding voids within the unit cell. rsc.orgresearchgate.net This unique packing is credited with the compound's unexpected stability under high pressure. rsc.org

A universal feature identified through X-ray crystal structure analyses of numerous 2H-azirine derivatives is the geometry of the three-membered ring. rsc.org The ring exhibits a lopsided triangular structure, a direct consequence of the different bond types it contains. rsc.orgresearchgate.net

C-N Single Bond: A consistently observed and notable feature is the unusually long formal C2-N single bond. nih.govrsc.org In a comparative analysis of numerous 3-amino-2H-azirine structures, this bond length was found to be consistently around 1.57 Å. nih.govnih.gov Ab initio and DFT calculations on the parent 2H-azirine predicted a C2-N bond distance between 1.550 Å and 1.564 Å, corroborating the experimental findings. researchgate.net This elongation is significantly greater than a typical C-N single bond and is thought to facilitate the preferential C-N bond fission observed in the thermal reactions of 2H-azirines. rsc.orgresearchgate.net

C=N Double Bond: The C3-N double bond length is typically found to be around 1.25-1.28 Å, which is characteristic of an imine bond. researchgate.net

C-C Single Bond: The C2-C3 bond is shorter than a typical C-C single bond, generally measuring around 1.44-1.45 Å. researchgate.net

Bond Angles: The internal bond angles of the azirine ring are highly constrained, with typical values of approximately 48-50° for the N-C2-C3 angle, around 70-72° for the C2-C3-N angle, and about 59-61° for the C2-N-C3 angle. researchgate.net

These structural parameters, derived from a range of substituted 2H-azirines, provide a reliable model for the expected geometry of the this compound ring.

| Bond/Angle | Typical Experimental Value (Å or °) in 2H-Azirine Derivatives | Theoretical Value (Å or °) for parent 2H-Azirine |

| C2-N Bond Length | ~1.57 Å | 1.550 - 1.564 Å |

| C3-N Bond Length | ~1.28 Å | 1.246 - 1.273 Å |

| C2-C3 Bond Length | ~1.44 Å | 1.445 - 1.451 Å |

| N-C2-C3 Angle | ~48° | 49.1 - 50.0° |

| C2-N-C3 Angle | ~60° | - |

| C2-C3-N Angle | ~72° | 69.3 - 69.9° |

When a 2H-azirine molecule is chiral, either due to substitution at the C2 position or the presence of chiral substituents elsewhere, it must crystallize in one of the 65 chiral space groups. This is a fundamental principle of crystallography. The synthesis of 2H-azirines often results in racemic mixtures or, if a chiral auxiliary is used, diastereoisomeric mixtures. nih.gov

Studies on various new chiral 3-amino-2H-azirines have confirmed that these compounds crystallize in chiral space groups. nih.govnih.gov For instance, the crystal structure of 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine was determined, and it was noted that the chosen crystal was either a pure enantiomorph or an inversion twin. iucr.orgiucr.org In cases involving diastereoisomeric mixtures, complex crystallizations can occur. For example, an approximately 1:1 diastereoisomeric mixture of (2R)- and (2S)-2-ethyl-3-[(2S)-2-(1-methoxy-1,1-diphenylmethyl)pyrrolidin-1-yl]-2-methyl-2H-azirine was found to have both diastereoisomers co-located at the same crystallographic site, manifesting as structural disorder. nih.govnih.gov In another case involving a palladium complex, one of each of the pair of diastereoisomers coordinated to the metal center within the crystal unit. nih.gov These examples highlight the crystallographic complexities that can arise in chiral azirine systems.

Mass Spectrometry Techniques for Azirine Derivatives

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 2H-azirine derivatives, the fragmentation patterns are influenced by the strained ring and the nature of the substituents.

While a detailed mass spectrum of this compound is not specifically reported, general principles of fragmentation for aromatic and cyclic compounds can be applied to predict its behavior. whitman.edulibretexts.org The presence of the aromatic benzyl group would be expected to result in a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu A common fragmentation pathway for benzyl-substituted compounds is the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. whitman.edu The fragmentation of the azirine ring itself would likely proceed through ring-opening, driven by the release of ring strain.

High-Resolution Mass Spectrometry (HRMS) data has been reported for derivatives such as 3-Benzyl-2,2-ditosyl-2H-azirine. For this compound, the calculated m/z for the protonated molecule [M+H]⁺ (C₂₃H₂₂NO₄S₂) was 440.0985, with an experimental value found at 440.0997, confirming its elemental composition. Electron Ionization (EI) mass spectrometry data for 2-benzyl-3-(N-methyl-N-phenylamino)-2-phenyl-2H-azirine showed characteristic fragments corresponding to the loss of a methyl group ([M – CH₃]⁺) and a benzyl group ([M – C₇H₇]⁺). iucr.org These examples demonstrate the utility of mass spectrometry in confirming the identity and structural features of complex azirine systems.

Future Research Directions and Emerging Applications of 3 Benzyl 2h Azirine Chemistry

Development of Novel Catalytic Systems for Asymmetric Synthesis

The pursuit of enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in pharmaceuticals and agrochemicals. 3-Benzyl-2H-azirine, with its inherent chirality potential upon reaction, is a prime candidate for developing novel catalytic systems for asymmetric synthesis uzh.chmdpi.comnih.govresearchgate.net. Future research is expected to focus on designing highly efficient and selective chiral catalysts, including Lewis acids and organocatalysts, that can mediate transformations of this compound with exceptional stereocontrol researchgate.netdiva-portal.orgchinesechemsoc.org. This includes exploring new chiral ligands for transition metal catalysis and developing cooperative catalytic systems that leverage multiple catalytic sites for enhanced reactivity and selectivity. The goal is to access complex chiral molecules, such as substituted amines and nitrogen-containing heterocycles, with high enantiomeric excess, thereby expanding the toolkit for synthesizing enantiopure drugs and fine chemicals acs.orgresearchgate.netnih.gov.

Table 1: Emerging Catalytic Strategies for this compound Transformations

| Reaction Type | Catalyst Class | Potential Outcome | Future Focus |

| Asymmetric Nucleophilic Addition | Chiral Lewis Acids | Enantiopure amines, chiral heterocycles | Development of highly selective and recyclable catalysts |

| Asymmetric Cycloaddition | Chiral Organocatalysts | Chiral nitrogen-containing polycyclic compounds | Fine-tuning catalyst structure for improved stereocontrol and substrate scope |

| Asymmetric Ring-Opening | Transition Metal Complexes (e.g., Pd) | Chiral amines with specific functionalization patterns | Design of catalysts for regioselective and stereospecific ring-opening reactions |

Exploration of Biological Applications and Drug Discovery

The inherent reactivity of the azirine ring, coupled with the presence of the benzyl (B1604629) substituent, suggests significant potential for this compound in biological applications and drug discovery researchgate.netnih.govnih.govnih.govchinesechemsoc.org. Future research will likely investigate the molecule's ability to interact with biological targets, such as enzymes and receptors, potentially acting as an enzyme inhibitor or a prodrug. The benzyl group can contribute to binding affinity through π-π stacking and hydrophobic interactions. Studies are anticipated to focus on synthesizing libraries of this compound derivatives to explore their activity against various diseases, including cancer, infectious diseases, and neurological disorders. Furthermore, its utility as a scaffold for designing novel pharmacophores and its role in bioconjugation strategies are areas ripe for exploration researchgate.netresearchgate.net.

Advanced Materials Science Applications

The unique structure and reactivity of this compound lend themselves to applications in advanced materials science. Future research could explore its incorporation into polymer backbones or side chains, potentially imparting novel thermal, mechanical, or optical properties. The strained ring system could be utilized in ring-opening polymerization or as a reactive cross-linking agent. Furthermore, its potential for surface modification, creating functional coatings or self-assembled monolayers, presents an exciting avenue. Research may also focus on developing stimuli-responsive materials where the azirine moiety can undergo controlled transformations in response to light, heat, or chemical triggers.

Green Chemistry Approaches and Sustainable Synthesis of Azirines

The principles of green chemistry are increasingly guiding synthetic endeavors, aiming to minimize environmental impact and enhance sustainability. Future research will likely focus on developing more environmentally benign and efficient methods for the synthesis of this compound and related compounds acs.orgnih.govresearchgate.net. This includes exploring catalytic methods that utilize earth-abundant metals, biocatalysis, and continuous flow chemistry. The use of greener solvents, such as cyclopentyl methyl ether (CPME), and solvent-free conditions are also key areas for development beilstein-journals.orgnih.gov. The goal is to reduce waste generation, improve atom economy, and lower energy consumption throughout the synthesis process, aligning with the broader objectives of sustainable chemical manufacturing mdpi.comsemanticscholar.org.

Table 2: Green Chemistry Approaches for Azirine Synthesis

| Approach | Key Features | Benefits | Future Research Direction |

| Continuous Flow Chemistry | Microreactors, precise control over parameters, enhanced safety | Improved yield, reduced reaction times, better heat/mass transfer | Scalable synthesis of this compound and derivatives, integration with downstream processing |

| Catalysis (Metal/Organo) | Low catalyst loading, high selectivity, mild conditions | Reduced waste, higher atom economy, energy efficiency | Development of recyclable and highly active catalysts, earth-abundant metal catalysis |

| Greener Solvents | CPME, water, ionic liquids, solvent-free | Reduced toxicity, easier work-up, lower environmental impact | Exploration of novel bio-based or recyclable solvent systems |

| Biocatalysis | Enzymes as catalysts | High selectivity (stereo-, regio-, chemo-), mild conditions, renewable | Engineering enzymes for specific azirine transformations, expanding biocatalytic scope |

Computational Design and Prediction of Novel Azirine Reactivity

Computational chemistry plays a pivotal role in understanding reaction mechanisms and predicting novel reactivity patterns, thereby accelerating the discovery process. Future research will leverage advanced computational tools, such as Density Functional Theory (DFT) and quantum mechanical calculations, to elucidate the electronic structure and reaction pathways of this compound researchgate.netmdpi.comdiva-portal.orgresearchgate.net. These studies will aid in designing new synthetic transformations, predicting reaction outcomes, and optimizing reaction conditions. Machine learning and artificial intelligence approaches may also be employed to predict the reactivity of novel azirine derivatives and to accelerate the discovery of new catalytic systems and applications acs.org.

Table 3: Computational Approaches for Azirine Reactivity Prediction

| Computational Method | Property/Process Studied | Application in Azirine Chemistry | Future Outlook |

| DFT Calculations | Reaction mechanisms, transition states, activation energies | Predicting new reaction pathways, understanding selectivity | Rational design of catalysts, optimization of reaction conditions |

| QM/MM Methods | Enzyme-substrate interactions, catalytic cycles | Investigating biocatalytic transformations of azirines | Designing enzyme mimics, predicting biological activity |

| Molecular Dynamics | Conformational analysis, dynamic behavior | Understanding azirine stability and reactivity in different environments | Predicting material properties, simulating reactions in complex systems |

| Machine Learning | Predicting reactivity, identifying structure-activity relationships | Accelerating discovery of new azirine transformations and applications | High-throughput virtual screening, de novo design of molecules and catalysts |

Expansion of Heterocyclic Scaffold Diversity from Azirine Precursors

This compound serves as a valuable synthon for the construction of a wide array of heterocyclic systems, offering access to structural diversity that is crucial for chemical innovation. Future research will continue to explore novel ring-opening, cycloaddition, and rearrangement reactions of this compound to generate unprecedented heterocyclic scaffolds nih.govacs.orgresearchgate.netacs.orgorganic-chemistry.org. This includes investigating its reactivity with various nucleophiles, electrophiles, and other reactive intermediates to build complex molecular architectures. The development of cascade reactions and multicomponent reactions involving this compound will be particularly important for efficiently constructing diverse libraries of heterocycles with potential applications in medicinal chemistry, agrochemistry, and materials science.

Q & A

Q. What are the established synthetic routes for 3-Benzyl-2H-azirine, and how are intermediates purified?

this compound is typically synthesized via the thermolysis of trimethylhydrazonium iodide precursors. For example, sublimation at 500 °C under reduced pressure (0.005 mm Hg) followed by thick-layer chromatography with ether-hexane eluents yields purified products . Key steps include monitoring reaction progress via NMR (e.g., δ 7.32–8.52 ppm for aromatic protons) and IR spectroscopy (e.g., 1735 cm⁻¹ for carbonyl stretches) to confirm intermediate structures.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound and its derivatives?

- NMR : Aromatic protons appear at δ 7.32–8.52 ppm (CDCl₃, 100 MHz), while alkyl protons resonate at δ 2.16–2.68 ppm .

- IR : Diagnostic stretches include 2230 cm⁻¹ (C≡C) and 1735 cm⁻¹ (C=O) .

- MS : Molecular ion peaks (e.g., m/z 183 [M⁺]) and fragmentation patterns help confirm structural integrity .

- Elemental Analysis : Percent composition (e.g., C: 85.14%, H: 7.03%, N: 7.68%) validates purity .

Q. What safety precautions are recommended when handling azirine derivatives in the lab?

While specific data for this compound are limited, related azirines (e.g., 1H-azirine) require stringent controls:

- Use fume hoods to avoid inhalation of sublimed products .

- Wear nitrile gloves and eye protection, as azirines may react exothermically with acids or oxidizers .

Advanced Research Questions

Q. How do reaction conditions (thermolysis vs. photolysis) influence the products of this compound transformations?

- Thermolysis : At 500 °C, this compound undergoes ring expansion to form pyridines (e.g., 2,5-dimethyl-6-phenylpyridine in 34% yield) .

- Photolysis : In benzene, analogous azirines (e.g., 2-formyl-3-phenyl-2H-azirine) generate imidazoles (85% yield) under UV light, suggesting photolytic pathways favor heterocyclic rearrangements over pyrolysis .

- Methodological Insight : Use GC-MS or HPLC to track product distribution and validate outcomes against authentic samples .

Q. How can contradictory data on azirine thermolysis products be resolved?

Discrepancies in product profiles (e.g., pyridines vs. pyrazoles) may arise from substituent effects or reaction kinetics. For example:

Q. What role do substituents play in modulating the reactivity of this compound?

- Benzyl Groups : Enhance stability via resonance but may sterically hinder nucleophilic attacks.

- Halogens : Increase electrophilicity at the azirine ring, accelerating ring-opening reactions (e.g., with amines to form imidazoles) .

- Methodological Approach : Compare Hammett σ values of substituents with reaction rates to quantify electronic effects .

Q. How can computational chemistry predict the regioselectivity of azirine-derived reactions?

Density functional theory (DFT) calculations optimize transition states for ring-opening or expansion pathways. For example:

- Calculate activation energies for competing [2+2] cycloadditions vs. electrocyclic rearrangements.

- Validate computational predictions with experimental NMR shifts (e.g., ¹³C NMR for carbocation intermediates) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。